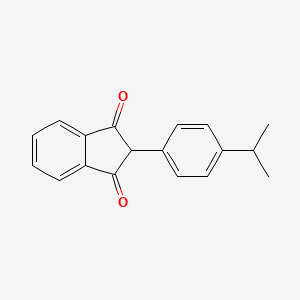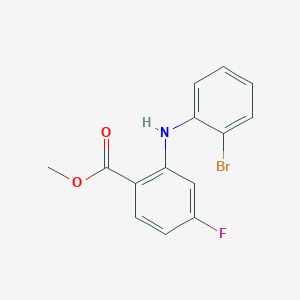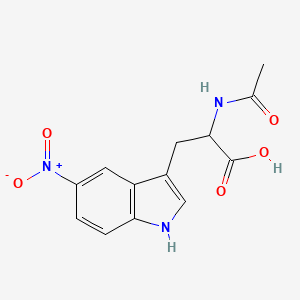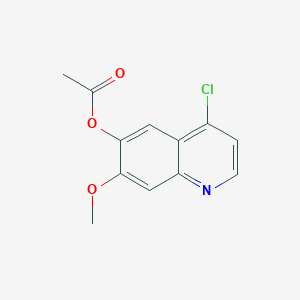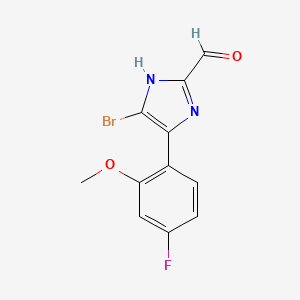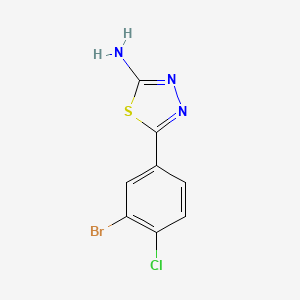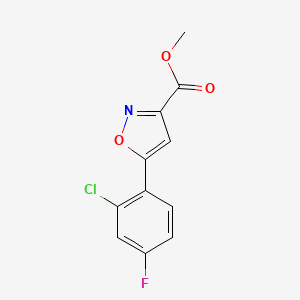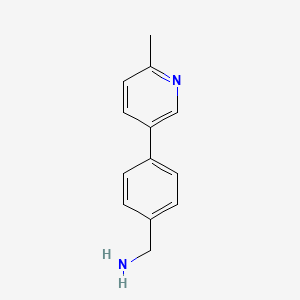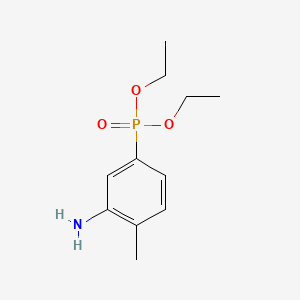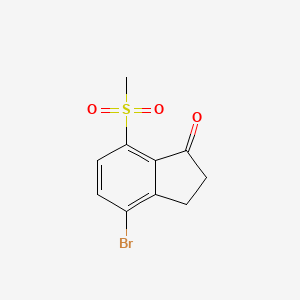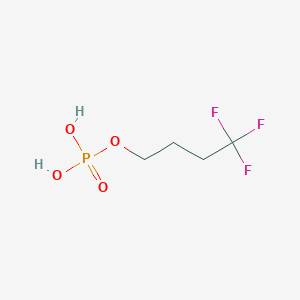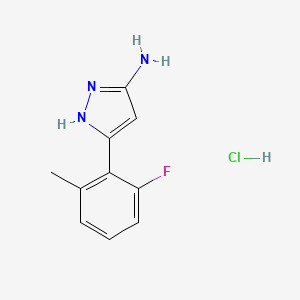
3-Amino-5-(2-fluoro-6-methylphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876603 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876603 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, the preparation method of MFCD32876603 is designed to be simple and efficient. The process involves the use of readily available raw materials and straightforward reaction steps, making it suitable for mass production. The industrial method ensures that the compound has good solubility and stability, which is essential for its storage and use in various applications .
Chemical Reactions Analysis
Types of Reactions: MFCD32876603 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876603 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve hydrogen gas or metal hydrides.
Major Products Formed: The major products formed from the reactions of MFCD32876603 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32876603 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it can be used to study biochemical pathways and interactions. In medicine, MFCD32876603 is explored for its potential therapeutic effects and as a precursor for drug development. Industrially, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of MFCD32876603 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
MFCD32876603 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other triazolo ring derivatives or methanesulfonate compounds. The unique properties of MFCD32876603, such as its stability and reactivity, make it distinct from other compounds in its class. Additionally, its specific applications and the ease of its industrial production further differentiate it from similar compounds.
List of Similar Compounds:- Triazolo ring derivatives
- Methanesulfonate compounds
- Other stable and reactive chemical compounds used in similar applications
MFCD32876603 stands out due to its versatile applications and efficient production methods, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11ClFN3 |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
GQLWOMHFIZKJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



